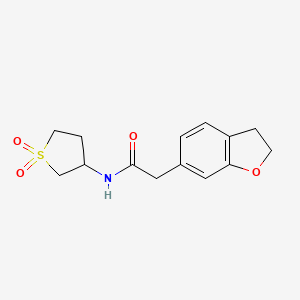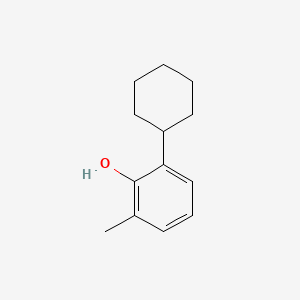![molecular formula C21H24N6O3 B12168761 4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)
4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydropyridine ring, a tetrazole moiety, and a tetrahydrofuran group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tetrazole and tetrahydrofuran groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving dihydropyridine and tetrazole moieties.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dihydropyridine ring can interact with calcium channels, while the tetrazole moiety can bind to various enzymes and receptors. These interactions can modulate biological processes and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Losartan: A tetrazole-containing angiotensin II receptor antagonist used in the treatment of hypertension.
Tetrahydrofuran derivatives: Compounds with various industrial and pharmaceutical applications.
Uniqueness
4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combination of dihydropyridine, tetrazole, and tetrahydrofuran moieties. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C21H24N6O3 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[(1-phenyltetrazol-5-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-14-11-15(2)26(13-17-9-6-10-30-17)21(29)19(14)20(28)22-12-18-23-24-25-27(18)16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,22,28) |
InChI-Schlüssel |
HBFMXPXBCUUPNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=NN=NN3C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168682.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168701.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12168702.png)
![5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12168705.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)
![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168720.png)
![N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168726.png)
methanone](/img/structure/B12168734.png)
![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

